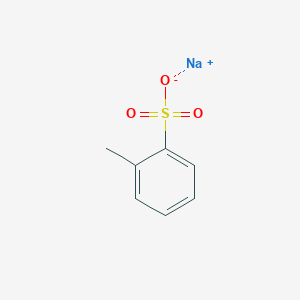







|
REACTION_CXSMILES
|
C[C:2]1[CH:7]=[CH:6][C:5]([S:8]([O-:11])(=[O:10])=[O:9])=[CH:4][C:3]=1C.[Na+:13].[C:14]1(=O)NC(=O)C2=CC=CC=C12>>[C:4]1([CH3:14])[C:5]([S:8]([O-:11])(=[O:9])=[O:10])=[CH:6][CH:7]=[CH:2][CH:3]=1.[Na+:13] |f:0.1,3.4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O
|
|
Name
|
toluene sulfonic acid methyl 6,13-dihydro quinacridone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=C(C=C1)S(=O)(=O)[O-])C.[Na+]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)[O-])C.[Na+]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.15 mol |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |